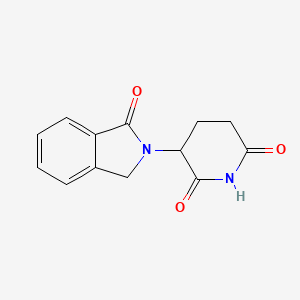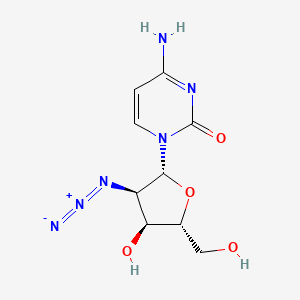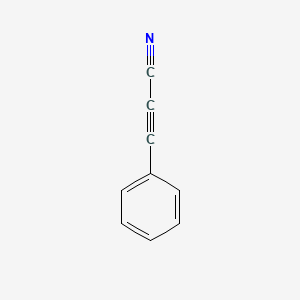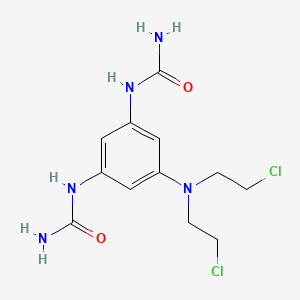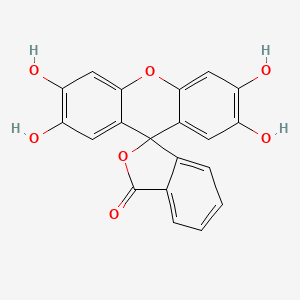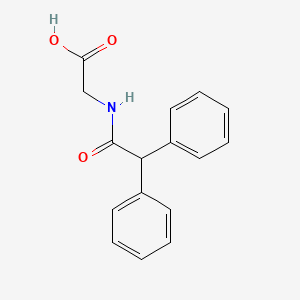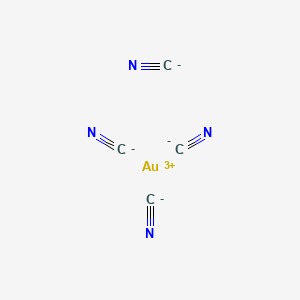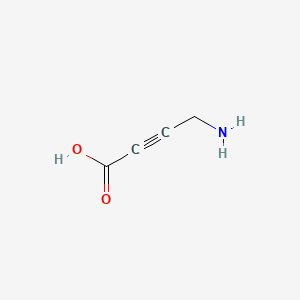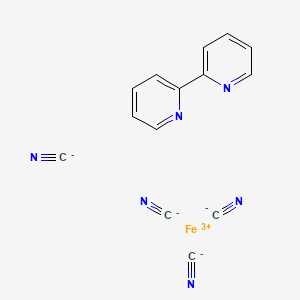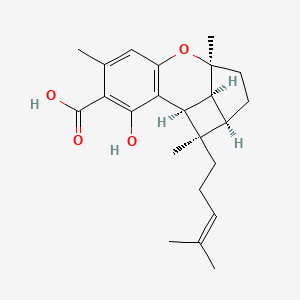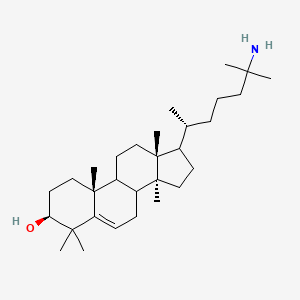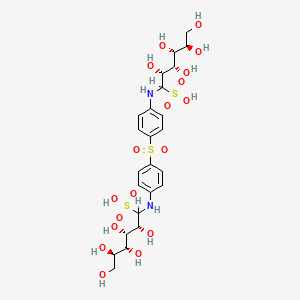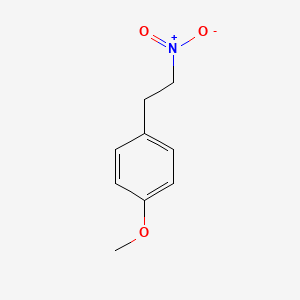
(3,5-Dichloro-4-methoxyphenyl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chloro- and methoxy-substituted phenylmethanols often involves Grignard reactions, halogenation, and methoxylation processes. For example, compounds with similar structures have been synthesized through reactions involving Grignard reagents, indicating the potential approach for synthesizing (3,5-Dichloro-4-methoxyphenyl)methanol (Heng-Shan Dong & Guoyong Huo, 2009).
Molecular Structure Analysis
Crystallography studies provide insights into the molecular conformation, intermolecular interactions, and packing in the solid state of similar compounds. For instance, detailed X-ray diffraction analysis of related chloro- and methoxy-substituted compounds reveals the molecular arrangement stabilized by hydrogen bonding and other non-covalent interactions (X. Qiu, 2009).
Chemical Reactions and Properties
Compounds with chloro and methoxy groups attached to a phenyl ring are reactive towards nucleophilic substitution reactions, where the methoxy group can direct the introduction of new substituents. Moreover, the presence of chloro groups allows for further functionalization through reactions such as Suzuki couplings (V. S. Murthy & S. Shashikanth, 2012).
Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
(3,5-Dichloro-4-methoxyphenyl)methanol has been explored as a chiral auxiliary in asymmetric synthesis. For example, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and evaluated for its effectiveness in this role, particularly in the asymmetric synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Protecting Group for Carboxylic Acids
The compound has been utilized as an acid- and base-stable protecting group for carboxylic acids. Esters of this compound are stable to various acids, bases, and nucleophiles, offering a convenient deprotection method through solvolytic displacement reactions (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Kinetics in Chemical Reactions
It plays a role in studying the kinetics of chemical reactions. For instance, its methanolysis kinetics have been studied in the context of catalytic systems for potential decontamination applications (Dhar, Edwards, & Brown, 2011).
Synthesis of Agrochemicals or Medicinal Compounds
This chemical is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are adducts useful in preparing agrochemicals or medicinal compounds. The process involves the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
Electrochemical and Aggregation Properties
The compound has been studied for its electrochemical and aggregation properties in the synthesis of novel axially di-substituted silicon phthalocyanine and subphthalocyanine derivatives. These studies are crucial for understanding the behavior of these complexes in various solvents (Bıyıklıoğlu, 2015).
Biotransformation Studies
It is also significant in biotransformation studies. Research has investigated the environmental fate of this compound under anaerobic conditions, revealing insights into its transformation and the formation of other compounds in certain environments (Verhagen, Swarts, Wijnberg, & Field, 1998).
Probing Surface Sites of Nanocrystals
The compound has been used to probe the nature of surface sites of ceria nanocrystals in studies involving methanol adsorption and desorption. This research is critical for understanding the interaction of methanol with different surface sites of metal oxide catalysts (Wu, Li, Mullins, & Overbury, 2012).
Novel Synthesis Processes
The compound has facilitated novel synthesis processes. For instance, it has been involved in the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via a Prins cyclization process (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Corrosion Inhibition
It has applications in the field of corrosion science, particularly as a corrosion inhibitor in acidic environments. This utility is based on its ability to form protective layers on metal surfaces (Bentiss et al., 2009).
Applications in Medical Research
This compound has been studied in crystallographic research related to PET radiotracers, which are crucial in the early diagnosis of Alzheimer's disease (Altomare et al., 2014).
Antimicrobial Activity
It has been explored for its antimicrobial activity, specifically in the synthesis of compounds that exhibit significant activity against various bacteria (Murthy & Shashikanth, 2012).
Propiedades
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXJHWOAICEPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



